3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
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Overview
Description
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one is a heterocyclic compound that features a thiochromenone core structure with a nitro group and a piperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one typically involves the following steps:
Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative.
Piperidinyl Substitution: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the appropriate intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups replacing the piperidinyl group.
Scientific Research Applications
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in the design of molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Its unique chemical properties may be exploited in the development of novel materials, such as organic semiconductors or photoreactive compounds.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-(1-piperidinyl)aniline
- 3-nitro-2-(1-piperidinyl)pyridine
- 4-nitro-2-(1-piperidinyl)benzonitrile
Uniqueness
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one is unique due to its thiochromenone core, which imparts distinct chemical and biological properties compared to other nitroaromatic compounds
Properties
IUPAC Name |
3-nitro-4-piperidin-1-ylthiochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRKMDGSSBBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792132 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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